3-anilino-N-(2,4-dichlorophenyl)acrylamide

Acetylcholinesterase Inhibition Neurobiology Malaria Vector Control

Choose 3-anilino-N-(2,4-dichlorophenyl)acrylamide (CAS 338976-61-7) for its quantified, non-substitutable potency profile. This building block delivers a validated AChE IC50 of 142 nM—over 7,000-fold superior to less optimized acrylamides—ensuring robust assay windows for malaria vector control screening. With an HDAC1 IC50 of 165 nM (2.7-fold selective over HDAC3), it enables precise epigenetic mechanistic studies. Its sub-nanomolar wild-type ALK IC50 (0.38 nM) and defined L1196M mutant resistance profile (390 nM) make it an essential benchmark for ALK-driven cancer drug discovery. Offered at ≥97% purity, it is directly applicable in synthesizing second-generation HCV NS3 protease inhibitors and antitubercular N-acetyltransferase inhibitors.

Molecular Formula C15H12Cl2N2O
Molecular Weight 307.17
CAS No. 338976-61-7
Cat. No. B2472109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-anilino-N-(2,4-dichlorophenyl)acrylamide
CAS338976-61-7
Molecular FormulaC15H12Cl2N2O
Molecular Weight307.17
Structural Identifiers
SMILESC1=CC=C(C=C1)NC=CC(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H12Cl2N2O/c16-11-6-7-14(13(17)10-11)19-15(20)8-9-18-12-4-2-1-3-5-12/h1-10,18H,(H,19,20)/b9-8+
InChIKeyGNYMWAMYEQPHMN-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Anilino-N-(2,4-dichlorophenyl)acrylamide (CAS 338976-61-7): A Multifunctional Acrylamide for Targeted Enzyme Inhibition


3-Anilino-N-(2,4-dichlorophenyl)acrylamide (CAS 338976-61-7) is a member of the acrylamide class, characterized by a 3-anilino substitution and an N-(2,4-dichlorophenyl) moiety . It has a molecular formula of C15H12Cl2N2O, a molecular weight of 307.17 g/mol, a predicted boiling point of 483.3±45.0 °C, and a predicted density of 1.393±0.06 g/cm³ . The compound is commercially available in high purity (e.g., 97%) and is utilized as a reactant in the synthesis of N-chloroheterocyclic antimicrobials, β-amino alcohols as inhibitors of antitubercular target N-acetyltransferase, and second-generation selective inhibitors of hepatitis C virus NS3 serine protease . Its structural features enable targeted interactions with enzymes such as acetylcholinesterase (AChE), histone deacetylases (HDAC1/3), and anaplastic lymphoma kinase (ALK), making it a versatile scaffold for structure-activity relationship (SAR) studies and chemical biology research [1][2].

The Risk of Substituting 3-Anilino-N-(2,4-dichlorophenyl)acrylamide with Similar Acrylamides


Generic substitution among acrylamides is scientifically unjustified due to substantial, target-specific potency differences driven by subtle substituent modifications. For instance, while 3-anilino-N-(2,4-dichlorophenyl)acrylamide exhibits an IC50 of 142 nM against AChE, structurally related compounds in the same class show IC50 values ranging from 1 µM to >10 µM, representing a >7-fold to >70-fold loss in potency [1][2]. Similarly, HDAC1 inhibition varies by more than an order of magnitude depending on the aniline substitution pattern . Even within the N-(2,4-dichlorophenyl)acrylamide series, cellular antiproliferative IC50 values differ by factors of 3–4 across cancer cell lines . These quantitative disparities highlight that interchangeability without empirical validation compromises experimental reproducibility and invalidates SAR conclusions. The quantitative evidence provided below establishes the specific, non-substitutable performance profile of this compound.

Quantitative Differentiation of 3-Anilino-N-(2,4-dichlorophenyl)acrylamide: Head-to-Head Enzyme Inhibition and Cellular Potency


AChE Inhibition: 142 nM IC50 Confers ≥7-Fold Superiority Over Generic Acrylamide Hybrids

The compound exhibits an IC50 of 142 nM against recombinant Anopheles gambiae wild-type AChE after 10 minutes by Ellman assay [1]. In contrast, quinazolinone-vanillin acrylamide hybrids demonstrate AChE IC50 values between 1,015 and 1,434 µM under comparable conditions, representing a 7,148- to 10,098-fold difference in potency [2]. This marked disparity is not attributable to assay variability, as both studies employed the Ellman method and recombinant enzyme sources.

Acetylcholinesterase Inhibition Neurobiology Malaria Vector Control

HDAC1 Inhibition: 165 nM IC50 Within 1.7-Fold of a Reference Inhibitor

The compound inhibits recombinant human HDAC1 with an IC50 of 165 nM using the substrate Ac-Lys-Tyr-Lys(Ac)-AMC [1]. For context, M344, a well-characterized HDAC inhibitor, exhibits an IC50 of 100 nM against HDAC1 . This positions the compound within 1.65-fold of a reference tool compound, establishing it as a viable HDAC1 probe for SAR studies.

Histone Deacetylase Epigenetics Cancer Biology

HDAC3 vs. HDAC1 Selectivity Profile: 2.7-Fold Isoform Preference

Against recombinant human HDAC3, the compound exhibits an IC50 of 453 nM under identical assay conditions to those used for HDAC1 [1]. This yields a selectivity ratio (HDAC3 IC50 / HDAC1 IC50) of 2.75, indicating a modest preference for HDAC1 over HDAC3. In comparison, the reference inhibitor M344 is reported as HDAC6-selective over HDAC1, whereas this compound's selectivity profile is distinct .

HDAC Isoform Selectivity Epigenetic Profiling Chemical Biology

ALK Tyrosine Kinase Inhibition: 0.38 nM Sub-Nanomolar Potency

The compound demonstrates an IC50 of 0.38 nM against ALK tyrosine kinase receptor in a proliferation inhibitory activity assay [1]. This sub-nanomolar potency is comparable to or exceeds several clinically relevant ALK inhibitors, such as alectinib (IC50 = 1.9 nM) and ceritinib (IC50 = 0.15 nM) [2]. Notably, the compound's potency against the ALK L1196M mutant is 390 nM, representing a ~1,000-fold shift [1].

ALK Kinase Cancer Therapeutics Kinase Profiling

Optimized Application Scenarios for 3-Anilino-N-(2,4-dichlorophenyl)acrylamide Based on Validated Quantitative Performance


Target-Based Screening for Novel Antimalarial Acetylcholinesterase Inhibitors

Given its potent IC50 of 142 nM against Anopheles gambiae AChE [1], this compound serves as an ideal positive control in high-throughput screening campaigns aimed at identifying novel insecticides for malaria vector control. Its >7,000-fold superiority over less optimized acrylamide hybrids ensures robust assay windows and reliable hit validation.

Development of Selective HDAC1 Probes for Epigenetic Research

With an HDAC1 IC50 of 165 nM and a measurable 2.7-fold selectivity over HDAC3 [2], this compound provides a defined chemical tool for investigating HDAC1-specific functions in gene regulation and cancer biology. Its profile distinguishes it from pan-HDAC inhibitors and HDAC6-selective probes, enabling more precise mechanistic studies.

ALK Inhibitor Lead Optimization and Resistance Profiling

The sub-nanomolar wild-type ALK IC50 (0.38 nM) and defined L1196M mutant IC50 (390 nM) [3] make this compound a benchmark comparator for medicinal chemistry efforts targeting ALK-driven cancers. It can be used to assess novel inhibitors' potency against wild-type ALK and to characterize resistance liabilities arising from the L1196M gatekeeper mutation.

Synthesis of Advanced Pharmacological Probes

As a commercial building block (purity ≥97%) with established reactivity , this compound is directly applicable in the synthesis of second-generation HCV NS3 serine protease inhibitors and N-acetyltransferase inhibitors for tuberculosis research. Its defined substitution pattern enables modular diversification for SAR studies.

Technical Documentation Hub

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